![molecular formula C14H18N2O B14691902 2-Methyl-1-[2-(pyridin-3-yl)piperidin-1-yl]prop-2-en-1-one CAS No. 31938-53-1](/img/structure/B14691902.png)
2-Methyl-1-[2-(pyridin-3-yl)piperidin-1-yl]prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1-[2-(pyridin-3-yl)piperidin-1-yl]prop-2-en-1-one is a complex organic compound that features a piperidine ring attached to a pyridine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological activities and its role as an intermediate in the synthesis of various therapeutic agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-[2-(pyridin-3-yl)piperidin-1-yl]prop-2-en-1-one typically involves the reaction of 3-pyridinecarboxaldehyde with 2-methyl-1-piperidin-1-ylpropan-1-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the mixture is refluxed in an appropriate solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve a one-pot synthesis approach to minimize steps and improve yield. This method often employs solvent-free conditions and may use a catalyst to enhance the reaction rate and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-1-[2-(pyridin-3-yl)piperidin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2-Methyl-1-[2-(pyridin-3-yl)piperidin-1-yl]prop-2-en-1-one has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Methyl-1-[2-(pyridin-3-yl)piperidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperidine Derivatives: Compounds like 1-cinnamoylpiperidine and N-(3-phenylpropenoyl)piperidine share structural similarities with 2-Methyl-1-[2-(pyridin-3-yl)piperidin-1-yl]prop-2-en-1-one.
Pyridine Derivatives: Compounds such as pyridin-3-yl (2-(2,3,4,5-tetra substituted phenyl)-1H-imidazol-1-yl) methanone also exhibit similar pharmacological properties.
Uniqueness
The uniqueness of this compound lies in its dual functionality, combining both piperidine and pyridine moieties. This dual functionality enhances its versatility in chemical reactions and its potential as a pharmacologically active compound .
Eigenschaften
CAS-Nummer |
31938-53-1 |
|---|---|
Molekularformel |
C14H18N2O |
Molekulargewicht |
230.31 g/mol |
IUPAC-Name |
2-methyl-1-(2-pyridin-3-ylpiperidin-1-yl)prop-2-en-1-one |
InChI |
InChI=1S/C14H18N2O/c1-11(2)14(17)16-9-4-3-7-13(16)12-6-5-8-15-10-12/h5-6,8,10,13H,1,3-4,7,9H2,2H3 |
InChI-Schlüssel |
AQNZWMXDMYPJIY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)N1CCCCC1C2=CN=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


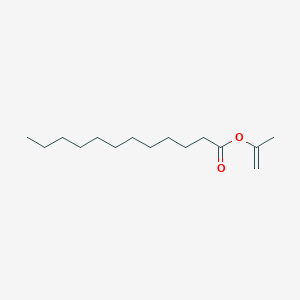
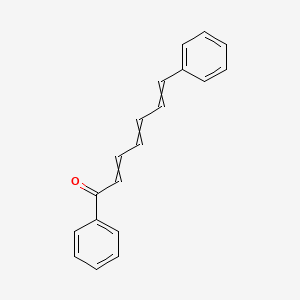
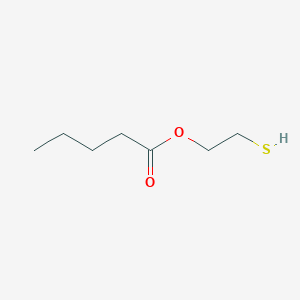
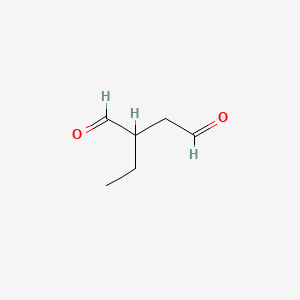

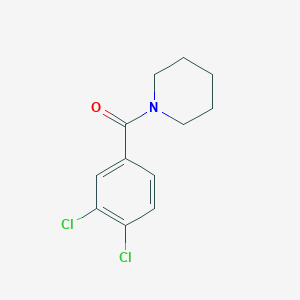

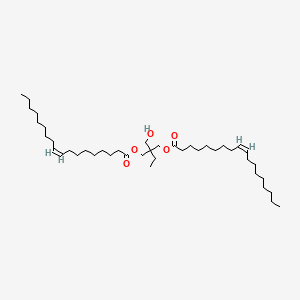
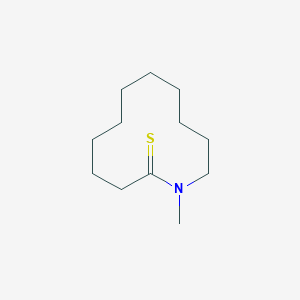
![N~1~,N~1~-Bis(2-aminoethyl)-N~2~-[2-(piperazin-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B14691867.png)

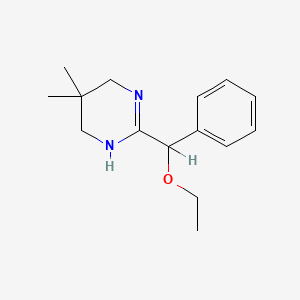
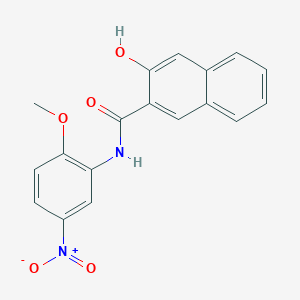
![[5-(3-Amino-1,2,4-triazol-1-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate](/img/structure/B14691895.png)
